molecular formula C19H18N4O B2564191 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide CAS No. 2034997-91-4

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide

Cat. No. B2564191
M. Wt: 318.38
InChI Key: VFLWZVSCEBKISS-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure. For instance, the synthesis of “N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine” involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Scientific Research Applications

Cytochrome P450 Isoform Inhibition

Research has highlighted the importance of selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes for predicting drug-drug interactions. These inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism, with the selectivity of such inhibitors playing a critical role. Although the compound was not directly mentioned, related inhibitors like 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) have been suggested as potential selective inhibitors for CYP2A6, indicating the relevance of pyrazol-pyridine derivatives in this context (Khojasteh et al., 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, have shown extensive usefulness as synthetic intermediates and in biological applications. These compounds, by extension including N-oxide derivatives of pyrazol-pyridine, play a significant role in metal complexes formation, catalysts design, and medicinal applications, showcasing their potential in drug development and organic synthesis (Li et al., 2019).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to the chemical compound , is highlighted for its broad range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory activities. This underscores the potential of pyrazolo-pyridine derivatives in developing drug-like candidates for various disease targets. The review emphasizes the structural-activity relationship (SAR) studies, outlining the significant room for medicinal chemists to exploit this privileged scaffold in drug development (Cherukupalli et al., 2017).

Bird Repellent Applications

Research into chemical bird repellents identified a group of phenolic compounds, including cinnamamide, as aversive to birds. While not directly mentioning the specific compound of interest, this study points to the broader utility of cinnamamide derivatives, potentially including "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide," in developing bird repellent solutions. This application demonstrates the diverse utility of such compounds beyond their biochemical and medicinal roles (Crocker & Perry, 2008).

properties

IUPAC Name

(E)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-23-14-18(13-22-23)17-9-16(10-20-12-17)11-21-19(24)8-7-15-5-3-2-4-6-15/h2-10,12-14H,11H2,1H3,(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLWZVSCEBKISS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide

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